4-(((2S,3S,4S,5R,6R)-3,4,5-Triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanoic acid
Description
This compound is a tetraacetylated derivative of a pyranose sugar (tetrahydro-2H-pyran) conjugated to butanoic acid via an ether linkage. The stereochemistry (2S,3S,4S,5R,6R) indicates a rigid carbohydrate scaffold with acetyl groups at positions 3, 4, 5, and an acetoxymethyl group at position 4. Such acetylated sugars are often used as intermediates in glycochemistry for drug delivery or prodrug design due to their stability and controlled deprotection profiles .
Properties
Molecular Formula |
C18H26O12 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C18H26O12/c1-9(19)26-8-13-15(27-10(2)20)16(28-11(3)21)17(29-12(4)22)18(30-13)25-7-5-6-14(23)24/h13,15-18H,5-8H2,1-4H3,(H,23,24)/t13-,15-,16+,17+,18+/m1/s1 |
InChI Key |
YWFYYAPQJAVDIL-MWIANEHASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2S,3S,4S,5R,6R)-3,4,5-Triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanoic acid typically involves multiple steps. One common method includes the acetylation of a tetrahydropyran derivative. For instance, pentaacetylgalactose can be used as a starting material, which undergoes acetylation in the presence of boron trifluoride diethyl etherate in dichloromethane at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(((2S,3S,4S,5R,6R)-3,4,5-Triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4-(((2S,3S,4S,5R,6R)-3,4,5-Triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((2S,3S,4S,5R,6R)-3,4,5-Triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanoic acid involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the active compound. This process can modulate various biochemical pathways, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Findings
Bioactivity : The benzoic acid analog () showed biofilm inhibition, suggesting that the carboxylic acid group’s position (aromatic vs. aliphatic) impacts target specificity. The acetamido variant () may enhance cellular uptake in glycoconjugates due to amine functionality .
Stereochemistry : The 2S,3S,4S configuration in the target compound vs. 2R,3R in ’s butane derivative (BD01157517) affects metabolic stability and enzyme recognition .
Synthetic Routes: Hydrogenolysis () and click chemistry () are common for deprotection and functionalization, respectively. The target compound likely requires similar strategies for acetyl group removal .
Cost and Availability : Commercial analogs (e.g., ) are priced prohibitively (€2,842–7,982/g), highlighting the need for optimized synthesis .
Research Implications
- Drug Delivery: The butanoic acid chain in the target compound could serve as a linker for covalent attachment to proteins or nanoparticles, analogous to ’s benzoic acid application .
- Antimicrobial Potential: Structural similarities to ’s phenalenone derivative suggest utility in aPDT, though further testing is required .
- Stereochemical Sensitivity : The 3S configuration may confer resistance to esterase degradation compared to 3R isomers (e.g., ), critical for in vivo stability .
Biological Activity
The compound 4-(((2S,3S,4S,5R,6R)-3,4,5-Triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanoic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through detailed research findings, data tables, and case studies.
Molecular Characteristics
- Molecular Formula: C16H23NO10
- Molecular Weight: 389.35 g/mol
- IUPAC Name: [(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
- CAS Number: 3006-60-8
The compound features multiple acetoxy groups and a tetrahydropyran ring structure that may influence its biological interactions.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Research indicates that the acetoxy groups enhance solubility and bioavailability, which may contribute to its efficacy in biological systems.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. The presence of acetoxy groups is believed to enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Table 1: Antimicrobial Activity Data
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | C. albicans | 8 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for potential therapeutic applications.
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis through the activation of caspase pathways.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase-dependent apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
Pharmacokinetics
Understanding the pharmacokinetics of the compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics due to its lipophilicity imparted by acetoxy groups.
Absorption and Distribution
Research indicates that the compound is rapidly absorbed in vivo and distributed throughout tissues, which may enhance its effectiveness against targeted diseases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Answer : Use nitrile gloves inspected for integrity and follow proper doffing techniques to avoid skin contact . Wear full chemical protective suits and NIOSH/CEN-certified respirators (e.g., P95 or ABEK-P2) to mitigate inhalation risks . Ensure local exhaust ventilation and avoid environmental release into drainage systems . Store at 2–8°C, away from ignition sources, and segregate from incompatible materials .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and acetyl group positions, as demonstrated in similar glycosides . Infrared (IR) spectroscopy can identify ester (C=O, ~1740 cm⁻¹) and hydroxyl (if deprotected) stretches . High-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended for purity assessment, with thresholds ≥95% for pharmacological studies .
Q. What solvents and conditions are optimal for its dissolution in in vitro assays?
- Answer : The compound is typically soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) due to its acetylated sugar moiety . For aqueous buffers, prepare stock solutions in DMSO (e.g., 10 mM) and dilute to working concentrations (<1% DMSO) to avoid cellular toxicity .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Answer : Adapt catalytic methods from analogous glycosides: Use trimethylphosphine in THF at 0°C for 1 hour, followed by 24-hour stirring at room temperature for efficient coupling . Purify via ethyl acetate extraction, magnesium sulfate drying, and silica gel chromatography (hexane:ethyl acetate gradient) to achieve yields >85% . Monitor reaction progress by thin-layer chromatography (TLC) with cerium molybdate staining .
Q. What strategies mitigate instability during long-term storage?
- Answer : Store under nitrogen atmosphere at 2–8°C to prevent hydrolysis of acetyl groups . Lyophilization in amber vials with desiccants (e.g., silica gel) enhances stability. Periodically assess degradation via HPLC; if purity drops below 90%, repurify using reversed-phase C18 columns .
Q. How does the acetyl group configuration influence its biological activity?
- Answer : The 2S,3S,4S,5R,6R stereochemistry and triacetoxy groups enhance membrane permeability by masking polar hydroxyls, as seen in prodrugs targeting carbohydrate-metabolism disorders . To study structure-activity relationships (SAR), selectively deprotect acetyl groups using controlled base hydrolysis (e.g., NaOMe/MeOH) and compare bioactivity in cellular assays .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Answer : Use Caco-2 cell monolayers to assess intestinal absorption (Papp values) and cytochrome P450 isoforms (e.g., CYP3A4) for metabolic stability . For tissue targeting, evaluate organic anion-transporting polypeptide (OATP) uptake in hepatocyte models, as demonstrated in thyroxine-derived glycotherapeutics .
Contradictions and Resolutions
Q. Discrepancies in reported storage conditions: How to resolve?
- Answer : While some sources recommend 2–8°C , others lack explicit guidance. Cross-referencing stability data from analogous acetylated sugars supports refrigeration as best practice . For lab-scale use, conduct accelerated stability studies (40°C/75% RH for 4 weeks) to empirically determine optimal storage .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
